3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2,6-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-6-3-4-8-11-7(2)9(10)12(8)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIRIDPFYQFOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2I)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategic Approaches for the Construction of the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure found in numerous pharmaceutical agents. rsc.orgnih.gov Its synthesis has been a significant focus of organic chemistry, leading to the development of several robust strategies. rsc.org These methods often begin from readily available pyridine (B92270) or imidazole (B134444) precursors.
The most common and direct approaches involve the cyclization of 2-aminopyridine (B139424) derivatives. bio-conferences.orgrsc.orgorganic-chemistry.org
One of the most traditional and widely used methods for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-halogenocarbonyl compound, often referred to as the Tschitschibabin reaction. bio-conferences.org This reaction involves the initial alkylation of the endocyclic nitrogen of the pyridine ring, followed by an intramolecular condensation to form the fused imidazole ring. acs.orgnih.gov
For the synthesis of the 2,6-dimethyl precursor, 5-methyl-2-aminopyridine is reacted with an α-haloketone such as chloroacetone (B47974). Research has demonstrated that this condensation can be performed efficiently without the need for a catalyst or solvent, representing a green chemistry approach. amazonaws.com The reaction proceeds smoothly at elevated temperatures, typically around 60°C, and tolerates a variety of functional groups. amazonaws.com
Table 1: Examples of Catalyst-Free Condensation Reactions
| 2-Aminopyridine Derivative | α-Haloketone | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Aminopyridine | α-Bromoacetophenone | 60°C, neat, 20 min | 2-Phenylimidazo[1,2-a]pyridine | 91% amazonaws.com |
| 5-Methyl-2-aminopyridine | Chloroacetone | Heat | 2,6-Dimethylimidazo[1,2-a]pyridine (B2763464) | Good amazonaws.com |
This table is illustrative, based on findings for similar reactions.
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like imidazo[1,2-a]pyridines in a single step, adhering to principles of atom economy and procedural simplicity. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.comresearchgate.net This reaction can be catalyzed by both Lewis and Brønsted acids. researchgate.net
Various catalysts have been employed to facilitate the GBB reaction, including scandium triflate and ytterbium triflate, sometimes under microwave irradiation to accelerate the process. bio-conferences.orgbeilstein-journals.org This strategy allows for the rapid generation of a diverse library of substituted imidazo[1,2-a]pyridines. bio-conferences.org
Table 2: Selected Multicomponent Reaction Strategies for Imidazo[1,2-a]pyridine Synthesis
| Components | Catalyst | Conditions | Key Features |
|---|---|---|---|
| 2-Aminopyridine, Aldehyde, Isonitrile | Scandium triflate | N/A | Classic GBB three-component reaction. bio-conferences.org |
| 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate | Microwave irradiation | Accesses 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org |
| 2-Aminopyridine, Aldehyde, Terminal alkyne | Copper catalyst | N/A | Provides a direct route to diverse derivatives. bio-conferences.org |
Oxidative cyclization methods provide an alternative pathway that often involves the formation of C-N bonds through C-H functionalization. These modern techniques can be more atom-economical and avoid the use of pre-functionalized starting materials. rsc.org
One such approach is the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, using air as a green oxidant. organic-chemistry.org Another strategy involves a silver-mediated C–H/N–H oxidative cross-coupling between 2-aminopyridines and terminal alkynes. rsc.org Flavin-iodine dual catalytic systems have also been used to promote aerobic oxidative C-N bond formation. organic-chemistry.org These methods represent significant advances in creating the imidazo[1,2-a]pyridine scaffold under environmentally benign conditions. organic-chemistry.orgorganic-chemistry.org
Annulation strategies involve the construction of the imidazole ring onto a pre-existing pyridine structure. A notable method involves treating a 2-aminopyridine with a dimethylketal tosylate at elevated temperatures in the presence of a catalyst like Sc(OTf)₃. nih.gov This approach is particularly effective for electron-poor 2-aminopyridines, complementing the classic condensation methods that work well with electron-rich and neutral substrates. nih.gov Additionally, annulation of existing imidazo[1,2-a]pyridines with benzyne precursors has been developed to create larger, fused polycyclic systems under metal-free conditions. rsc.org
Cyclization Reactions from Pyridine and Imidazole Precursors
Regioselective Introduction of Substituents for 3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine
Once the 2,6-dimethylimidazo[1,2-a]pyridine precursor is synthesized, the final step is the regioselective introduction of an iodine atom at the C3 position. The C3 position of the imidazo[1,2-a]pyridine ring is known to be susceptible to electrophilic substitution. mdpi.commdpi.com
A highly effective and environmentally friendly method for this transformation is the direct C-H iodination using molecular iodine (I₂) as the iodine source. nih.gov The reaction can be promoted by an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), and accelerated using ultrasound irradiation. nih.gov This approach offers excellent regioselectivity for the C3 position, high atom economy for the iodine, and proceeds under mild conditions in a green solvent like ethanol (B145695). nih.gov The use of ultrasound significantly enhances the reaction rate and efficiency compared to conventional heating. nih.gov Studies on the chemoselectivity of iodination for 6-substituted imidazo[1,2-a]pyridines have confirmed that substitution can be directed to the C3 position under specific conditions. osi.lv
Table 3: Reagents and Compounds Mentioned
| Compound Name | Chemical Formula | Role/Type |
|---|---|---|
| This compound | C₁₀H₁₀IN₂ | Target Compound |
| 2,6-Dimethylimidazo[1,2-a]pyridine | C₁₀H₁₁N₂ | Precursor |
| 5-Methyl-2-aminopyridine | C₆H₈N₂ | Starting Material |
| Chloroacetone | C₃H₅ClO | Reagent (α-haloketone) |
| α-Bromoacetophenone | C₈H₇BrO | Reagent (α-haloketone) |
| Ethyl bromopyruvate | C₅H₇BrO₃ | Reagent |
| Trimethylsilylcyanide | C₄H₉NSi | Reagent (MCR) |
| Scandium triflate | C₃F₉O₉S₃Sc | Catalyst |
| Ytterbium triflate | C₃F₉O₉S₃Yb | Catalyst |
| Molecular Iodine | I₂ | Reagent (Iodination) |
| tert-Butyl hydroperoxide (TBHP) | C₄H₁₀O₂ | Oxidant |
Installation of Methyl Groups at Positions 2 and 6
The foundational 2,6-dimethylimidazo[1,2-a]pyridine scaffold is typically assembled via a condensation reaction, a cornerstone in the synthesis of this class of compounds. This method involves the reaction of a substituted 2-aminopyridine with an α-haloketone.
6-Methyl Group : The methyl group at the 6-position of the final compound originates from the pyridine-based precursor, specifically 2-amino-6-methylpyridine (B158447) . This starting material provides the six-membered ring component of the fused heterocyclic system.
2-Methyl Group : The methyl group at the 2-position is introduced by the ketone reactant. For the synthesis of the 2,6-dimethyl derivative, an α-halogenated propanone, such as 1-bromopropan-2-one or 1-chloropropan-2-one , is required.
The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-amino-6-methylpyridine attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. This synthetic approach is highly efficient for creating the desired disubstituted core structure.
Targeted Iodination at Position 3
Once the 2,6-dimethylimidazo[1,2-a]pyridine core is synthesized, the final step is the introduction of an iodine atom at the 3-position. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it highly susceptible to electrophilic substitution. researchgate.net This inherent reactivity allows for highly regioselective iodination.
Metal-free electrophilic iodination is the most common and efficient method for introducing iodine at the C3 position. researchgate.net These reactions are typically rapid and high-yielding.
A prevalent method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. nih.govacs.org Oxidants such as tert-butyl hydroperoxide (TBHP) are used to generate a more potent electrophilic iodine species in situ. The reaction is often performed in a green solvent like ethanol and can be significantly accelerated using ultrasound irradiation, which enhances reaction rates and efficiency. nih.govacs.org
Another widely used electrophilic iodinating agent is N-iodosuccinimide (NIS). NIS is a mild and easy-to-handle source of electrophilic iodine that reacts readily with the electron-rich C3 position of the imidazo[1,2-a]pyridine ring under mild conditions, often at room temperature, to afford the 3-iodo derivative in excellent yields.
| Iodine Source | Reagent/Catalyst | Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|
| I₂ | TBHP | Ethanol | Ultrasound, 30 min | High | nih.gov |
| NIS | - | Acetonitrile (B52724) | Room Temperature | Excellent | osi.lv |
While transition-metal catalysis is a powerful tool for various C-H functionalizations of the imidazo[1,2-a]pyridine scaffold, direct C3-iodination is predominantly achieved through the aforementioned metal-free electrophilic pathways. rsc.org The high intrinsic reactivity of the C3-position towards electrophiles often obviates the need for a metal catalyst for this specific transformation.
However, transition metals, particularly copper, play a significant role in the synthesis of the imidazo[1,2-a]pyridine core itself. For instance, copper(I) iodide (CuI) can catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones. organic-chemistry.org While not a direct iodination method for the final C-I bond formation at C3, these metal-catalyzed syntheses are crucial for constructing the heterocyclic precursor that undergoes subsequent iodination.
Precursor Synthesis and Derivatization for the Compound
The successful synthesis of this compound is critically dependent on the availability and purity of its key precursors.
Synthesis of Substituted 2-Aminopyridine Derivatives
The primary precursor for the pyridine portion of the molecule is 2-amino-6-methylpyridine . This compound can be synthesized through several established industrial and laboratory methods.
A common industrial method involves the reaction of α-picoline (2-methylpyridine) with ammonia (B1221849) at high temperatures in the presence of cobalt-containing catalysts. google.comalkalimetals.com Another route is the reaction of α-picoline with chloramine. google.comalkalimetals.com A classic laboratory-scale synthesis is the Chichibabin reaction, where α-picoline reacts with sodium amide in an inert solvent like liquid ammonia or toluene to introduce the amino group. google.com
| Starting Material | Key Reagents | Method | Reference |
|---|---|---|---|
| α-Picoline | Ammonia, Cobalt Catalyst | Catalytic Amination | google.comalkalimetals.com |
| α-Picoline | Chloramine | Direct Amination | google.com |
| α-Picoline | Sodium Amide (NaNH₂) | Chichibabin Reaction | google.com |
Preparation of Relevant Alpha-Substituted Ketones and Aldehydes
The precursor required to install the 2-methyl group is an α-haloketone. For this specific synthesis, 1-bromopropan-2-one or 1-chloropropan-2-one are the ideal reagents. These are typically prepared by the direct halogenation of propanone (acetone). The reaction involves treating propanone with a halogenating agent, such as bromine (Br₂) or sulfuryl chloride (SO₂Cl₂), often in a suitable solvent and sometimes under acidic catalysis to promote enol formation, which is the reactive species in the halogenation. Careful control of stoichiometry is necessary to favor mono-halogenation over di- or tri-halogenation.
Process Optimization and Reaction Condition Control
The efficient synthesis of this compound hinges on the meticulous control of reaction conditions. Optimizing parameters such as solvent, catalyst, temperature, and energy input is crucial for maximizing yield, minimizing reaction times, and ensuring the purity of the final product.
Solvent Selection and Its Impact on Reaction Efficiency
The choice of solvent is a critical factor that can significantly influence the outcome of the synthesis of imidazo[1,2-a]pyridine derivatives. Solvents can affect reactant solubility, reaction rates, and even the reaction pathway itself. For the synthesis of related 3-aryl imidazo[1,2-a]pyridines, a mild and efficient one-pot method was developed using dichloromethane (B109758) (CH2Cl2) at room temperature. nih.govresearchgate.net In other studies focusing on the broader class of imidazo[1,2-a]pyridines, various solvents have been tested. For instance, in a three-component reaction catalyzed by Y(OTf)3, toluene was found to be the most effective solvent, yielding the desired product in 90% yield, whereas solvents like N,N-dimethylformamide (DMF), 1,4-dioxane, and acetonitrile showed poor efficiency. mdpi.com The use of aqueous media has also been explored as an environmentally sustainable approach, with some reactions performed efficiently "on water". nih.gov
Below is a data table illustrating the effect of different solvents on the yield of a representative C3-alkylated imidazo[1,2-a]pyridine synthesis.
| Solvent | Yield (%) |
| Toluene | 90% |
| N,N-dimethylformamide (DMF) | Poor |
| 1,4-dioxane | Poor |
| Acetonitrile | Poor |
| Dichloromethane (CH2Cl2) | Effective |
| Water | Effective |
Catalyst Systems and Ligand Effects in Core Formation
Catalysts play a pivotal role in the formation of the imidazo[1,2-a]pyridine core, often enabling milder reaction conditions and improving yields. A variety of catalytic systems have been employed. Molecular iodine has been used as an environmentally benign catalyst in aqueous media for the synthesis of 2-arylimidazo[1,2-a]pyridines. nih.govnih.gov Iodine is believed to act as a Lewis acid, activating carbonyl groups and facilitating the cyclization process. nih.gov
Metal-based catalysts are also common. Copper(I) iodide (CuI) has been used to catalyze the aerobic oxidative synthesis of these scaffolds. organic-chemistry.org Iron(III) chloride is another effective catalyst used in a one-pot, three-component domino strategy. researchgate.net In some syntheses, yttrium triflate (Y(OTf)3) has been employed as a Lewis acid catalyst for C3-alkylation reactions. nih.gov Interestingly, transition-metal-free approaches have also been developed, highlighting a move towards more sustainable methods. nih.govresearchgate.net
| Catalyst System | Type | Role in Synthesis |
| Molecular Iodine (I2) | Metal-Free | Lewis acid, activates carbonyls nih.gov |
| Copper(I) Iodide (CuI) | Transition Metal | Aerobic oxidative coupling organic-chemistry.org |
| Iron(III) Chloride (FeCl3) | Transition Metal | Domino reaction (aza-Henry/cyclization/denitration) researchgate.net |
| Yttrium Triflate (Y(OTf)3) | Lewis Acid | Aza-Friedel–Crafts reaction nih.gov |
Temperature and Pressure Influence on Reaction Kinetics and Thermodynamics
Temperature is a fundamental parameter that governs the rate (kinetics) and extent (thermodynamics) of chemical reactions. For the synthesis of imidazo[1,2-a]pyridines, reactions are often conducted at elevated temperatures to ensure a reasonable reaction rate. For example, some C3-alkylation reactions are performed at 110 °C. mdpi.com Decreasing the temperature to 100 °C resulted in a significant reduction in yield due to incomplete reaction, while increasing it to 120 °C did not offer any improvement. mdpi.com In contrast, certain protocols have been specifically designed to proceed at room temperature, offering a milder and more energy-efficient alternative. nih.govresearchgate.net Pressure is less commonly a manipulated variable in these syntheses, although it can become significant in sealed-vessel microwave-assisted reactions where heating the solvent above its boiling point generates increased pressure.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. rsc.org For the synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines, a microwave-assisted, metal-free, three-component reaction was developed, highlighting features such as short reaction times and good to very good yields. rsc.org In another study, microwave heating at 160 °C for 30 minutes was determined to be the optimal condition for synthesizing 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, a related class of compounds. nih.gov This approach offers a significant advantage over conventional refluxing in DMF, which resulted in poor yields. nih.gov
| Method | Temperature (°C) | Time | Yield |
| Conventional Heating | Reflux | Several hours | Poor to Moderate |
| Microwave-Assisted | 160 | 30 minutes | High |
Flow Chemistry Approaches for Scalable Production
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, particularly for industrial-scale production. hes-so.chchimia.ch These benefits include enhanced heat transfer, improved safety, precise control over reaction parameters, and easier scalability. hes-so.ch While specific literature detailing the flow synthesis of this compound is not prevalent, the principles of flow chemistry are broadly applicable. Such an approach would involve continuously pumping the precursor materials (e.g., a derivative of 2-aminopyridine and an appropriate ketone or alkyne) through a heated reactor, possibly packed with a solid-supported catalyst. This method allows for the production of large quantities of the target compound with high consistency and a smaller manufacturing footprint, making it an attractive strategy for process intensification. chimia.ch
Sustainable Chemistry Principles in Synthetic Route Design
The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes. The goal is to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency. Several strategies employed in the synthesis of the imidazo[1,2-a]pyridine scaffold align with these principles.
Use of Greener Solvents: The development of synthetic protocols in aqueous media represents a significant step towards sustainability. nih.gov Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium for chemical reactions. researchgate.net
Catalysis over Stoichiometric Reagents: The use of catalysts, such as molecular iodine or transition metals, is a core principle of green chemistry. nih.gov Catalysts are used in small amounts and can be recycled, reducing the generation of chemical waste compared to methods that rely on stoichiometric reagents.
By integrating these sustainable practices, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.
Atom Economy and E-Factor Analysis
Green chemistry emphasizes the design of chemical processes that maximize the incorporation of all materials used in the process into the final product. chembam.com Two key metrics for evaluating the efficiency and environmental impact of a synthesis are Atom Economy (AE) and the Environmental Factor (E-Factor).
Atom Economy (AE) is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. greenchemistry-toolkit.org An ideal, 100% atom-economical reaction incorporates all reactant atoms into the final product, generating no waste byproducts. buecher.de
E-Factor provides a more practical measure of waste generation, defined as the total mass of waste produced divided by the mass of the desired product. chembam.comnih.gov A lower E-Factor indicates less waste and a more environmentally friendly process. nih.gov
For the synthesis of this compound, a common method involves the direct C-H iodination of the parent heterocycle, 2,6-dimethylimidazo[1,2-a]pyridine. An illustrative reaction scheme for this transformation uses molecular iodine (I₂) as the iodine source and an oxidant.
| Reactant 1 | + | Reactant 2 | + | Oxidant | ⟶ | Product | + | Byproducts |
| 2,6-dimethylimidazo[1,2-a]pyridine | + | I₂ | + | [Oxidant] | ⟶ | This compound | + | [Reduced Oxidant] + HI |
An analysis of this type of reaction reveals that while direct C-H functionalization is a powerful tool, the choice of reagents significantly impacts its greenness. mdpi.com For instance, methods that utilize stoichiometric inorganic oxidants can generate considerable waste, leading to a higher E-Factor. nih.gov In contrast, catalytic methods or those that use environmentally benign oxidants like O₂ (from air) would improve both the atom economy and the E-Factor. Multi-component reactions, which assemble the entire imidazo[1,2-a]pyridine core in a single step, can also offer high atom economy. mdpi.commdpi.com
Utilization of Green Solvents and Reagents
The selection of solvents and reagents is critical to the environmental performance of a synthetic protocol. Traditional syntheses of imidazo[1,2-a]pyridines often employ petroleum-derived solvents that are toxic and difficult to dispose of. nih.gov Modern approaches prioritize the use of "green" solvents, which are less hazardous, renewable, and have a lower environmental footprint.
Recent studies have demonstrated the successful synthesis of the imidazo[1,2-a]pyridine core and its subsequent functionalization in greener media. acs.org Water and alcohols, such as ethanol, have been employed as effective solvents. nih.govorganic-chemistry.orgorganic-chemistry.org For example, an ultrasound-assisted iodination of imidazo[1,2-a]pyridines has been developed using ethanol as a green solvent. nih.gov Another approach involves performing reactions in aqueous micellar media using surfactants like sodium dodecyl sulfate (SDS), which can promote reactivity in water even for poorly soluble organic substrates. nih.gov
The table below compares conventional and green solvents used in the synthesis of related imidazo[1,2-a]pyridine derivatives.
| Solvent Type | Examples | Characteristics |
| Conventional | Toluene, Dichloromethane (DCM), Dimethylformamide (DMF) | Petroleum-derived, often toxic, volatile organic compounds (VOCs). |
| Green | Water, Ethanol, Polyethylene Glycol (PEG-400), Eucalyptol | Lower toxicity, renewable, biodegradable, higher safety profile. scispace.comresearchgate.net |
In addition to solvents, the choice of reagents is paramount. The use of molecular iodine (I₂) and a catalytic amount of an oxidant like tert-butyl hydroperoxide (TBHP) represents a greener alternative to stoichiometric and more hazardous iodinating agents. nih.govorganic-chemistry.org
Metal-Free Synthetic Strategies
Many classical methods for the synthesis and functionalization of heterocyclic compounds rely on transition-metal catalysts. rsc.org While effective, these metals can be expensive, toxic, and may contaminate the final product, which is a significant concern in pharmaceutical manufacturing. Consequently, there is a strong drive to develop metal-free synthetic strategies. nih.gov
For the preparation of this compound, a key metal-free approach is the direct electrophilic C-H iodination of the 2,6-dimethylimidazo[1,2-a]pyridine precursor. This reaction can be promoted by molecular iodine, often with the assistance of a non-metallic catalyst or an oxidant. nih.gov
One notable environmentally friendly method involves the ultrasound-assisted, regioselective iodination of imidazo[1,2-a]pyridines at the C3 position. nih.gov This protocol is catalyst-free and utilizes molecular iodine with TBHP as the oxidant in an alcohol solvent, demonstrating high efficiency and maximizing iodine atom economy. nih.gov Other metal-free approaches for building the core scaffold include condensations of 2-aminopyridines with various carbonyl compounds under catalyst-free conditions or using simple organocatalysts. nih.gov
| Strategy | Description | Advantages |
| Direct C-H Iodination | Electrophilic substitution at the C3 position using I₂ and an oxidant. nih.gov | Avoids pre-functionalization, high regioselectivity. |
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to accelerate the reaction. nih.govorganic-chemistry.org | Enhanced reaction rates, improved yields, energy efficient. |
| Mechanochemical Synthesis | Solvent-free synthesis using mechanical force (ball-milling). rsc.org | Eliminates bulk solvents, reduces waste. |
| Iodine-Catalyzed MCR | One-pot, multi-component reactions catalyzed by molecular iodine. nih.gov | High atom economy, operational simplicity. |
Electrochemical and Photochemical Synthesis
Harnessing energy from light (photochemistry) or electricity (electrochemistry) provides powerful and sustainable alternatives to conventional thermal methods for driving chemical reactions. These techniques often allow for transformations under mild conditions without the need for harsh reagents.
Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a potent tool for the C-H functionalization of imidazo[1,2-a]pyridines. mdpi.com This strategy uses a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process to generate reactive radical intermediates. nih.gov This allows for a variety of functional groups to be introduced at the C3 position under exceptionally mild conditions. While direct photochemical C-H iodination is less common, methods for introducing other groups like aryl, alkyl, and trifluoromethyl demonstrate the potential of this approach for functionalizing the 2,6-dimethylimidazo[1,2-a]pyridine core. mdpi.comrsc.org
Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction, using electrons as a "traceless" reagent. researchgate.net This avoids the use of chemical oxidants, which are often a major source of waste. Electrochemical methods have been successfully developed for the C3-sulfonylation and C3-halogenation of the imidazo[1,2-a]pyridine ring. rsc.orgresearchgate.net For instance, an efficient electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines has been reported, which proceeds without any external chemical oxidant in a simple undivided cell. researchgate.net This strategy could be adapted for the synthesis of the corresponding 3-iodo derivatives, representing a highly sustainable and atom-economical pathway. organic-chemistry.org
| Method | Energy Source | Key Features |
| Photochemistry | Visible Light | Mild reaction conditions, high selectivity, radical-mediated pathways. nih.gov |
| Electrochemistry | Electricity | Avoids chemical oxidants/reductants, high atom economy, scalable. researchgate.netresearchgate.net |
Reactivity and Chemical Transformations
Electronic and Steric Effects of the Methyl and Iodo Substituents on Reactivity
The imidazo[1,2-a]pyridine (B132010) scaffold is an electron-rich bicyclic aromatic system, which inherently influences its chemical behavior. The reactivity of this core is further modulated by its substituents.
Electronic Effects:
Iodo Group (C3): The iodine atom at the C3 position, the most nucleophilic carbon in the imidazo[1,2-a]pyridine system, has a dual electronic role. It is electron-withdrawing via its inductive effect (-I), which slightly reduces the nucleophilicity of the adjacent carbons. However, its most significant electronic feature in the context of reactivity is the high polarizability and relative weakness of the C-I bond. This low bond dissociation energy makes the C-I bond the most reactive among halogens for oxidative addition to a low-valent palladium center, a critical step for initiating cross-coupling catalytic cycles. nih.gov
Steric Effects:
The methyl group at the C2 position exerts a significant steric hindrance around the C3 reaction site. This steric bulk can influence the approach of coupling partners and ligands to the palladium center during a catalytic cycle. The choice of phosphine (B1218219) ligand in palladium catalysis can be critical to overcome this hindrance.
The iodine atom itself is large, contributing to the steric environment at the C3 position. However, its role as a leaving group in cross-coupling reactions is its predominant function.
The combination of these effects—an electron-rich core, activating methyl groups, and a highly reactive C-I bond—renders 3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine an excellent substrate for constructing more complex molecules through bond-forming reactions at the C3 position.
Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond
The carbon-iodine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions. This class of reactions provides powerful and versatile methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation (for Suzuki, Sonogashira, Negishi, Stille) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species (typically a boronic acid or ester) with an organic halide. Due to its mild conditions and tolerance of a wide range of functional groups, it is extensively used. The C-I bond of the title compound is highly susceptible to the initial oxidative addition step. While specific studies on this compound are not widely documented, the Suzuki coupling of related halo-pyridines and imidazo[4,5-b]pyridines demonstrates the feasibility and utility of this reaction. nih.govresearchgate.net
| Entry | Aryl Halide (Analogue) | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 2,6-Dibromopyridine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene | 80 | 92 (mono-arylated) |
| 3 | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 95 |
This table presents representative data from analogous compounds to illustrate typical reaction conditions.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This reaction is fundamental for synthesizing arylalkynes and conjugated enynes under mild conditions. organic-chemistry.orglibretexts.org The high reactivity of the C-I bond makes this compound an ideal substrate for this transformation, allowing for the introduction of various alkynyl groups at the C3 position. A common strategy in heterocyclic synthesis involves an iterative sequence of Sonogashira coupling followed by iodocyclization, highlighting the utility of iodo-substituted heterocycles as synthons. nih.gov
| Entry | Aryl Halide (Analogue) | Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 3-Iodo-benzofuran | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | 65 | 92 |
| 2 | 5-Iodo-1H-benzimidazole | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 88 |
| 3 | 2-Iodopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 70 | 90 |
This table presents representative data from analogous compounds to illustrate typical reaction conditions.
Heck Reaction for Alkenylation
The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction is a powerful tool for synthesizing substituted alkenes. The reaction proceeds via oxidative addition of the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org this compound is expected to readily participate in Heck reactions, allowing for the attachment of various vinyl groups at the C3 position.
| Entry | Aryl Halide (Analogue) | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 95 |
| 2 | 3-Iodopyridine | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile (B52724) | 80 | 89 |
| 3 | 4-Iodoanisole | Methyl methacrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 85 |
This table presents representative data from analogous compounds to illustrate typical reaction conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. The reaction is compatible with a wide range of primary and secondary amines. The C-I bond of the title compound is highly reactive towards oxidative addition, making it an excellent electrophile for this transformation. nih.govlibretexts.org
| Entry | Aryl Halide (Analogue) | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 98 |
| 2 | 3-Iodopyridine | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 91 |
| 3 | 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂ | - | K₃PO₄ | Dioxane | 100 | 97 |
This table presents representative data from analogous compounds to illustrate typical reaction conditions.
Negishi Coupling and Stille Coupling Variants
Beyond the more common couplings, the C-I bond of this compound is also amenable to other important C-C bond-forming reactions like the Negishi and Stille couplings.
Negishi Coupling: This reaction couples an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org It is known for its high functional group tolerance and its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. The title compound would serve as the electrophilic partner, reacting with various organozinc reagents.
Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. libretexts.orgwikipedia.org Organostannanes are stable to air and moisture, and the reaction tolerates a vast array of functional groups. This method would allow for the introduction of alkyl, alkenyl, aryl, or alkynyl groups at the C3 position of the imidazo[1,2-a]pyridine core.
Both reactions proceed through the standard oxidative addition-transmetalation-reductive elimination catalytic cycle and represent powerful, albeit less common, alternatives for the functionalization of this compound.
Carbonylation Reactions for Carboxamide Synthesis
The conversion of aryl and heteroaryl halides into carboxamides via palladium-catalyzed carbonylation is a powerful transformation in organic synthesis. For the imidazo[1,2-a]pyridine scaffold, this reaction provides a direct route to introduce the carboxamide moiety, a common functional group in pharmacologically active molecules. While studies specifically on this compound are not extensively detailed, research on other iodo-substituted imidazo[1,2-a]pyridines establishes a clear precedent for this transformation. mdpi.comresearchgate.net
Palladium-catalyzed aminocarbonylation has been successfully applied to introduce carboxamide groups at the C6 and C8 positions of the imidazo[1,2-a]pyridine ring system. mdpi.com These reactions typically involve treating the iodo-substituted substrate with an amine and carbon monoxide in the presence of a palladium catalyst. A recyclable heterogeneous palladium catalyst has been shown to be effective, highlighting the potential for greener synthetic processes. mdpi.com
The reaction conditions can be tuned to selectively produce either the simple carboxamide or an α-ketoamide. mdpi.comresearchgate.net The formation of the α-ketoamide results from a double carbonylation process. Generally, lower CO pressures and higher temperatures favor the formation of the simple amide, while higher pressures and lower temperatures can increase the yield of the α-ketoamide, particularly with aliphatic amines. Aromatic amines, due to their lower nucleophilicity, tend to selectively form the simple carboxamide product under various conditions. mdpi.com Given this established reactivity, it is highly probable that this compound could undergo similar transformations to yield the corresponding C3-carboxamide derivatives.
Table 1: Representative Conditions for Aminocarbonylation of Iodo-Imidazo[1,2-a]pyridines
| Catalyst System | CO Pressure | Amine Nucleophile | Primary Product | Ref. |
|---|---|---|---|---|
| Pd(OAc)₂ / Xantphos | 10-40 bar | Aliphatic (e.g., Morpholine) | Carboxamide or α-Ketoamide | mdpi.com |
| Heterogeneous Pd-SILP | 20 bar | Aromatic (e.g., Aniline) | Carboxamide | mdpi.com |
C-H Functionalization Strategies on the Imidazo[1,2-a]pyridine Core
Direct C-H bond functionalization has emerged as a powerful and efficient strategy for modifying the imidazo[1,2-a]pyridine core, offering high atom and step economy. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of new substituents onto the heterocyclic scaffold. The imidazo[1,2-a]pyridine system has several C-H bonds that can be targeted, although their reactivity varies significantly. The C3 position is the most electron-rich and nucleophilic, making it the most common site for electrophilic and radical functionalization. researchgate.net However, a wide array of methods have been developed to target other positions on both the imidazole (B134444) and pyridine (B92270) rings. researchgate.netrsc.org
In a substrate like this compound, the C3 position is blocked. This directs C-H functionalization efforts towards the other available positions on the scaffold, namely C5, C7, and C8 of the pyridine ring. The electronic nature of the pyridine ring is inherently less reactive towards electrophiles than the imidazole ring. However, transition metal-catalyzed reactions, often involving chelation assistance from the N1 nitrogen atom, can enable regioselective functionalization. The C8 position, being ortho to the bridgehead nitrogen, is a common site for such directed C-H activation. While reports on the functionalization of positions other than C3 are less common, they are of significant interest for expanding the structural diversity of imidazo[1,2-a]pyridine derivatives. nih.gov The development of methods for selective activation at C5, C6, C7, or C8 remains an active area of research. rsc.org
Transition-metal catalysis is a cornerstone of C-H functionalization on the imidazo[1,2-a]pyridine core. rsc.org Various metals, including palladium, rhodium, iridium, ruthenium, and copper, have been employed to catalyze a range of transformations. researchgate.netnih.gov These reactions often utilize a directing group strategy, where the N1 atom of the imidazole ring coordinates to the metal center, directing the C-H activation to the proximate C8-H bond.
Common transformations include:
Arylation and Alkenylation: Palladium catalysis is widely used for the direct arylation and alkenylation of the imidazo[1,2-a]pyridine core, typically at the C3 position. However, with a C3-substituted substrate, functionalization can be directed to other positions.
Annulation: Rhodium and ruthenium catalysts have been used to construct new fused rings onto the imidazo[1,2-a]pyridine scaffold through C-H activation and subsequent annulation with alkynes or other coupling partners.
Amination and Thiolation: Copper-catalyzed methods have been developed for the introduction of nitrogen and sulfur functionalities. nih.gov
Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of Imidazo[1,2-a]pyridines
| Metal Catalyst | Reaction Type | Position Functionalized | Coupling Partner | Ref. |
|---|---|---|---|---|
| Pd(OAc)₂ | Arylation | C3 | Aryl halides | researchgate.net |
| [Cp*RhCl₂]₂ | Annulation | C8 | Alkynes | researchgate.net |
| CuI | Amination | C3 | Azoles | nih.gov |
In recent years, metal-free C-H functionalization methods have gained significant traction as they offer more sustainable and cost-effective alternatives to transition-metal catalysis. colab.ws These approaches often rely on photoredox catalysis, radical chemistry, or the use of strong oxidants. mdpi.comresearchgate.netacs.org
Key metal-free strategies include:
Photocatalysis: Using visible light and organic photosensitizers like eosin (B541160) Y or rose bengal, various radicals can be generated and added to the electron-rich C3 position of imidazo[1,2-a]pyridines. mdpi.comnih.gov This has enabled reactions such as trifluoromethylation, perfluoroalkylation, and arylation with diazonium salts. mdpi.com
Oxidative Coupling: Reagents like iodine or (diacetoxy)iodobenzene (DIB) can mediate the oxidative cross-coupling of imidazo[1,2-a]pyridines with a variety of nucleophiles, including thiols, azoles, and electron-rich arenes. nih.govnih.gov
Radical Reactions: The use of radical initiators or conditions that promote single-electron transfer (SET) can facilitate the addition of alkyl, acyl, and other radical species to the imidazo[1,2-a]pyridine core. researchgate.net
Table 3: Examples of Metal-Free C-H Functionalization of Imidazo[1,2-a]pyridines
| Conditions / Reagents | Reaction Type | Position Functionalized | Reagent Source | Ref. |
|---|---|---|---|---|
| Visible Light, Rose Bengal | Selenylation | C3 | Diorganoyl diselenides | nih.gov |
| Visible Light, Chlorophyll | Arylation | C3 | Diazonium salts | mdpi.com |
| I₂ / H₂O₂ | Sulfonylation | C3 | Sodium sulfinates | colab.ws |
Electrophilic Aromatic Substitution (EAS) on Unsubstituted Positions
Electrophilic aromatic substitution on the imidazo[1,2-a]pyridine nucleus demonstrates strong regioselectivity, overwhelmingly favoring the C3 position due to the high electron density of the imidazole ring. stackexchange.comnih.gov With the C3 position blocked by iodine in this compound, any subsequent EAS reactions are forced to occur on the less reactive pyridine ring at the C5, C7, or C8 positions.
The pyridine ring is inherently electron-deficient and thus significantly deactivated towards electrophilic attack compared to benzene (B151609). stackexchange.comnih.gov This deactivation can necessitate harsh reaction conditions, such as the use of strong acids and high temperatures, which may lead to low yields or complex product mixtures. nih.gov However, the deactivating effect of the pyridine nitrogen is somewhat mitigated by the electron-donating influence of the fused imidazole ring and the two methyl groups at the C2 and C6 positions.
Despite this, EAS on the pyridine portion of the scaffold remains challenging. For instance, reactions like nitration or halogenation, which would typically proceed on an activated aromatic ring, are not commonly reported at the C5, C7, or C8 positions of 3-substituted imidazo[1,2-a]pyridines in the literature. Studies on the halogenation of various imidazo[1,2-a]pyridines consistently show high selectivity for the C3 position, even when other positions on the pyridine ring are substituted with activating groups like methyl. nih.govrsc.orgresearchgate.net This underscores the significant difference in reactivity between the two rings of the heterocyclic system. Therefore, while theoretically possible, electrophilic aromatic substitution on the unsubstituted positions of this compound is expected to be difficult and require forcing conditions.
Metalation and Subsequent Reactions
Metalation, typically involving deprotonation with a strong organolithium base, offers a powerful alternative for functionalizing C-H bonds that are not susceptible to EAS. In this compound, the protons on the pyridine ring (H5, H7, H8) are potential sites for metalation due to their increased acidity compared to benzene protons. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
A significant challenge in the metalation of multisubstituted heterocycles is controlling the regioselectivity. The most acidic proton is not always the one removed; kinetic factors and the coordination of the organolithium reagent to heteroatoms can play a decisive role. The N4 nitrogen atom in the imidazo[1,2-a]pyridine core could potentially direct lithiation to the adjacent C5 position. However, another possible reaction pathway is lithium-halogen exchange at the C3-iodo position, which would compete with C-H metalation.
To overcome issues of regioselectivity, directed ortho-metalation (DoM) is a highly effective strategy. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG), which coordinates to the organolithium reagent and directs deprotonation to a specific adjacent position. baranlab.org
While the parent compound this compound lacks a classical strong DMG, studies on related structures demonstrate the feasibility of this approach. For example, the introduction of a pivaloylamino group (-NHPiv), a powerful DMG, at the C8 position of a 2,3-dimethylimidazo[1,2-a]pyridine (B1604634) derivative was shown to direct lithiation exclusively to the C7 position. researchgate.net This strategy allows for the selective functionalization of a specific C-H bond on the pyridine ring, which would be inaccessible by other means.
| Reactant | Directing Group | Position of Metalation | Reference |
|---|---|---|---|
| 2,3-dimethyl-8-(pivaloylamino)imidazo[1,2-a]pyridine | 8-NHPiv | C7 | researchgate.net |
This precedent suggests that by strategically introducing a DMG onto the pyridine ring of this compound, one could achieve highly regioselective metalation and subsequent functionalization at a desired unsubstituted position.
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is primarily influenced by the nitrogen atoms and the aromatic character of the fused rings.
Oxidation: The nitrogen atoms in the imidazo[1,2-a]pyridine scaffold are susceptible to oxidation. Specifically, the N1 atom of the imidazole ring can be oxidized to form an N-oxide. The synthesis and chemistry of imidazo[1,2-a]pyridine 1-oxides have been described as a novel class of N-oxides. acs.org This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA). The resulting N-oxide can exhibit altered reactivity and serve as a precursor for further synthetic modifications.
Reduction: The pyridine portion of the imidazo[1,2-a]pyridine system is more susceptible to reduction than the imidazole ring. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), would be expected to selectively reduce the pyridine ring, yielding a tetrahydroimidazo[1,2-a]pyridine derivative. Concurrently, such conditions could also lead to hydrodeiodination, replacing the C3-iodo group with a hydrogen atom. The choice of catalyst and reaction conditions would be crucial to control the selectivity between ring reduction and dehalogenation.
Photochemical and Electrochemical Transformations
Photochemical Transformations: Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines, typically proceeding through radical-based mechanisms. mdpi.comnih.gov The vast majority of these reported methods target the electron-rich C3 position. mdpi.com In this compound, this pathway for further functionalization is blocked.
However, photochemical methods are not strictly limited to the C3 position. A visible-light-induced C5-alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimide esters as radical precursors has been reported. nih.gov This reaction demonstrates that radical addition can be directed to the pyridine ring, providing a pathway to functionalize unsubstituted positions under mild conditions.
| Transformation | Position | Reagents | Conditions | Reference |
|---|---|---|---|---|
| Alkylation | C5 | Alkyl N-hydroxyphthalimide esters | Visible Light, Photocatalyst | nih.gov |
Additionally, the C-I bond is known to be photolabile and can undergo homolytic cleavage upon UV irradiation to generate an aryl radical at the C3 position. This radical could then participate in various intra- or intermolecular reactions, although this specific pathway has not been detailed for this system.
Electrochemical Transformations: Electrochemical methods offer an alternative approach to generate reactive intermediates from imidazo[1,2-a]pyridines. researchgate.net The electron-rich nature of the heterocyclic system makes it susceptible to anodic oxidation, forming a radical cation. researchgate.net This intermediate can then undergo a variety of follow-up reactions, including dimerization, nucleophilic attack, or C-H functionalization (e.g., amination) to form new bonds at various positions on the scaffold. researchgate.net The regioselectivity of these reactions would be highly dependent on the electrochemical conditions, solvent, and the nature of any added nucleophiles or reaction partners.
Computational and Theoretical Studies
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, offering a microscopic view of how reactants transform into products. For a substituted imidazo[1,2-a]pyridine (B132010), this can provide crucial insights into its synthesis and subsequent functionalization, such as in palladium-catalyzed cross-coupling reactions where the C-I bond is a key reactive site.
A central goal of mechanistic studies is to identify the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS defines the activation energy barrier, a key determinant of the reaction rate.
Quantum chemical methods, particularly Density Functional Theory (DFT), are the workhorse for such investigations. To study a reaction involving 3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine, one would first optimize the geometries of the reactants, intermediates, and products. Following this, sophisticated algorithms are used to locate the saddle point on the potential energy surface corresponding to the transition state. Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, in a hypothetical Suzuki coupling reaction, computational models would be used to locate the transition states for the key steps: oxidative addition, transmetalation, and reductive elimination. The calculated energy barriers for each step would reveal the rate-determining step of the catalytic cycle.
Table 1: Illustrative Example of Calculated Energy Barriers for a Hypothetical Reaction Step (Note: This data is representative and not from a specific study on this compound)
| Reaction Step | Method/Basis Set | Solvent Model | Calculated Energy Barrier (kcal/mol) |
|---|---|---|---|
| Oxidative Addition | B3LYP/6-311G(d,p) | PCM (Toluene) | 18.5 |
| Reductive Elimination | M06-2X/def2-TZVP | SMD (DMF) | 22.1 |
Beyond energy barriers, computational chemistry provides a wealth of thermodynamic data. By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the determination of whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and provides the free energy of activation, which is directly related to the reaction rate constant via Transition State Theory.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can also be calculated using DFT to offer insights into the molecule's reactivity. nih.gov Parameters such as chemical hardness, electronic chemical potential, and electrophilicity can predict the molecule's stability and how it will interact with other reagents. nih.gov For this compound, these calculations could predict its susceptibility to nucleophilic or electrophilic attack at various positions.
Prediction of Spectroscopic Properties for Advanced Characterization
Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds and the interpretation of experimental data.
While experimental ¹H and ¹³C NMR are standard for characterization, computational prediction can help assign complex spectra or distinguish between isomers. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR chemical shifts.
The process involves optimizing the molecule's geometry and then performing the GIAO calculation, which computes the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. The accuracy of these predictions is often high enough to confidently assign experimental signals.
Theoretical calculations of vibrational spectra are invaluable for identifying characteristic functional groups and understanding molecular structure. By performing frequency calculations on the optimized geometry of this compound, one can obtain the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra.
DFT methods like B3LYP with basis sets such as 6-31G(d) have been shown to be effective for predicting the IR spectra of related heterocyclic systems. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov Such simulations can confirm the presence of specific bonds and vibrational modes, such as C-I, C-N, and aromatic C-H stretches, aiding in the structural elucidation of the molecule. tandfonline.com
Table 2: Representative Calculated vs. Experimental IR Frequencies for Imidazo[1,2-a]pyridine Scaffolds (Note: This data is illustrative, based on methodologies applied to related compounds)
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=N) | 1645 | 1650 | Imidazole (B134444) ring stretch |
| ν(C-H) aromatic | 3080 | 3085 | Aromatic C-H stretch |
| ν(C-CH₃) | 2920 | 2925 | Methyl C-H stretch |
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational tool for studying electronic transitions, which are observed in UV-Vis absorption and fluorescence spectroscopy. nih.govresearchgate.net By applying TD-DFT to the optimized ground-state geometry of this compound, one can calculate the vertical excitation energies and oscillator strengths for the lowest electronic transitions. nih.gov These correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum.
These calculations can reveal the nature of the electronic transitions, such as π-π* or n-π* transitions, and how they are influenced by the molecule's substituents and solvent environment. tandfonline.comnih.gov For example, TD-DFT studies on various imidazo[1,2-a]pyridine derivatives have successfully reproduced experimental absorption spectra and explained the influence of electron-donating or -withdrawing groups on the photophysical properties. nih.gov Similar calculations could predict the absorption spectrum of this compound and how it might change upon further chemical modification.
Computational Tools for Structure-Property Relationships
Computational chemistry offers powerful tools to establish relationships between the molecular structure of a compound and its macroscopic properties, without relying on biological or clinical data. For the imidazo[1,2-a]pyridine scaffold, methods like Density Functional Theory (DFT) have been employed to explore chemical reactivity and structural properties. nih.gov Such studies are foundational for more complex analyses like QSPR and molecular dynamics.
Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of a chemical substance based on its molecular structure. These models are built by establishing a mathematical correlation between calculated molecular descriptors (which represent constitutional, topological, electronic, and steric features) and an experimentally determined property.
For the imidazo[1,2-a]pyridine class, a hypothetical QSPR study could be designed to predict properties such as solubility, melting point, or chromatographic retention time. The process would involve:
Dataset Compilation: Assembling a series of related imidazo[1,2-a]pyridine derivatives with experimentally measured values for a specific property.
Descriptor Calculation: Using specialized software to calculate a wide range of molecular descriptors for each compound in the series. For this compound, these would include descriptors accounting for the presence of the iodine atom, the methyl groups, and the fused heterocyclic ring system.
Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that links a selection of the most relevant descriptors to the property of interest.
Model Validation: Rigorously testing the predictive power of the developed model using internal and external validation techniques.
While no specific QSPR models for this compound were identified, the general principles of QSPR are widely applied in chemical research to forecast the behavior of novel compounds, thereby reducing the need for extensive experimental testing.
Table 1: Hypothetical Descriptors for a QSPR Study of Imidazo[1,2-a]pyridine Derivatives
| Descriptor Type | Example Descriptor | Potential Property Correlation |
| Constitutional | Molecular Weight | Boiling Point, Melting Point |
| Topological | Wiener Index | Molar Refractivity, Viscosity |
| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, Electron Affinity |
| Geometric | Molecular Surface Area | Solubility, Lipophilicity |
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the nature of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which govern how molecules interact with each other in different environments (e.g., in a crystal lattice or in solution).
For this compound, MD simulations could be utilized to:
Analyze Crystal Packing: Predict how individual molecules arrange themselves in a solid state, which is influenced by intermolecular forces. The iodine atom, being large and polarizable, could participate in significant halogen bonding, a type of non-covalent interaction that can strongly influence crystal architecture.
Study Solvation: Simulate the interaction of the molecule with various solvents to understand its solubility characteristics. The simulations would reveal how solvent molecules arrange around the solute and the energetic contributions of these interactions.
Investigate Self-Assembly: Explore the potential for molecules to form aggregates or other supramolecular structures in solution. The planar imidazo[1,2-a]pyridine core is susceptible to π-π stacking interactions, which could be a driving force for such phenomena. researchgate.net
Computational studies on related heterocyclic systems often use methods like the Quantum Theory of Atoms in Molecules (QTAIM) to analyze non-covalent interactions and Molecular Electrostatic Potential (MEP) maps to identify electron-rich and electron-poor regions susceptible to intermolecular engagement. nih.gov Although specific MD simulation data for this compound is not available, these techniques represent the standard approach for investigating its intermolecular behavior.
Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. dtic.mil For 3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals, offering deep structural insights.
Multi-dimensional NMR techniques are critical for mapping the connectivity of atoms within a molecule. youtube.comsdsu.edu
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, cross-peaks would be expected between the protons on the pyridine (B92270) ring, specifically between H-5 and H-7, and H-7 and H-8, confirming their spatial proximity through the bond network. The methyl protons at C-2 and C-6 would likely appear as singlets with no COSY correlations to the aromatic protons, confirming their attachment to quaternary carbons or carbons without adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum would definitively link each proton signal to its attached carbon atom. For instance, the signal for the H-5 proton would show a cross-peak to the C-5 carbon signal, and similarly for the H-7/C-7 and H-8/C-8 pairs. The methyl proton signals would correlate with their respective methyl carbon signals (C-2 methyl and C-6 methyl).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. youtube.com For this compound, key HMBC correlations would be expected between:
The C-2 methyl protons and the C-2 and C-3 carbons.
The C-6 methyl protons and the C-5, C-6, and C-7 carbons.
The H-5 proton and the C-3a, C-6, and C-7 carbons.
The H-7 proton and the C-5, C-6, and C-8a carbons.
The H-8 proton and the C-7 and C-8a carbons.
Table 1: Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Key Information |
|---|---|---|
| COSY | ¹H-¹H | Connectivity between H-5, H-7, and H-8 protons. |
| HSQC | ¹H-¹³C (¹J) | Direct one-bond correlations for C-H pairs (C5-H5, C7-H7, C8-H8, and methyls). |
| HMBC | ¹H-¹³C (²⁻³J) | Long-range correlations confirming the placement of methyl groups and the iodo substituent at C-3. |
Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to investigate dynamic molecular processes, such as conformational changes or chemical exchange. For a relatively rigid fused-ring system like this compound, significant conformational flexibility is not expected at room temperature. However, DNMR could be employed to study any potential restricted rotation of the methyl groups or to investigate intermolecular interactions and exchange processes at varying concentrations and temperatures, although such phenomena are not anticipated to be prominent for this structure under standard conditions.
Solid-State NMR (ssNMR) provides structural information on solid materials, where molecular tumbling is restricted. This technique is invaluable for studying polymorphism (the existence of multiple crystalline forms), which can impact a compound's physical properties. If this compound were found to exist in different polymorphic forms, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be a key technique to distinguish them. Each polymorph would present a unique set of chemical shifts due to differences in the local electronic environment and crystal packing, allowing for their identification and characterization.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₉IN₂), HRMS would confirm the molecular formula by matching the measured mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ to the calculated theoretical mass with a high degree of accuracy (typically within 5 ppm).
Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would be used to study its fragmentation pathways. Based on the known fragmentation behavior of related imidazo[1,2-a]pyridine (B132010) scaffolds, characteristic fragmentation patterns for this compound would likely involve: nih.govmdpi.com
Loss of an iodine radical (I•) or hydrogen iodide (HI).
Cleavage of one of the methyl groups.
Rupture of the imidazole (B134444) or pyridine ring system, leading to smaller fragment ions.
Elucidating these pathways helps to confirm the structure and can be used to identify related compounds in complex mixtures.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Changes during Reactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure.
For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups would be observed around 2850-3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the fused aromatic ring system would appear in the 1450-1650 cm⁻¹ region.
C-I stretching: The carbon-iodine bond stretch is expected to produce a weak band in the far-infrared region, typically around 500-600 cm⁻¹.
These techniques are particularly useful for monitoring chemical reactions. For instance, during the synthesis of this compound, the disappearance of reactant-specific bands and the appearance of product-specific bands (like the C-I stretch) would confirm the reaction's progress and completion. researchgate.net
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected IR/Raman Region (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Imidazo[1,2-a]pyridine ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Methyl (-CH₃) groups |
| C=C / C=N Stretch | 1450 - 1650 | Aromatic fused rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic systems like imidazo[1,2-a]pyridine exhibit characteristic UV-Vis absorption bands resulting from π → π* electronic transitions. researchgate.netrsc.org
The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show one or more strong absorption maxima (λ_max) in the UV region. The position and intensity of these bands are sensitive to the structure of the chromophore. This technique is highly effective for quantitative analysis using the Beer-Lambert law and for monitoring reaction kinetics by observing the change in absorbance at a specific wavelength over time. For example, in a reaction where the imidazo[1,2-a]pyridine ring is formed, the appearance of its characteristic absorption band could be used to calculate the rate of the reaction.
X-ray Crystallography for Absolute Structural Determination in Solid State
Co-crystallization with Catalysts or Reagents for Mechanistic Insight
The technique of co-crystallization, where the molecule of interest is crystallized with a catalyst or a reaction intermediate, can provide a static snapshot of a dynamic chemical process. This approach can be instrumental in elucidating reaction mechanisms by revealing the spatial arrangement of the interacting species. Although no specific co-crystallization studies involving this compound with catalysts or reagents are currently reported, this methodology holds significant potential. For example, co-crystallizing this compound with a transition metal catalyst used in cross-coupling reactions could illuminate the coordination geometry of the catalytic complex and the substrate, thereby providing direct evidence for the proposed mechanistic steps.
Advanced Techniques (e.g., EPR, Chiroptical Spectroscopy) for Specific Mechanistic Probes
Beyond the foundational structural data from X-ray crystallography, other advanced spectroscopic methods can be employed to investigate specific aspects of a molecule's electronic structure and reactivity, particularly for probing reaction mechanisms that involve radical species or stereochemical transformations.
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, such as radicals and transition metal ions with unpaired electrons. While there is no direct literature on the EPR spectroscopic analysis of this compound, this technique would be invaluable for studying reactions that proceed via radical intermediates. For instance, in certain photochemical or metal-catalyzed reactions, the formation of a radical cation of the imidazo[1,2-a]pyridine ring could be hypothesized. EPR spectroscopy could confirm the presence of such a species and provide information about the distribution of the unpaired electron spin density within the molecule.
Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), is essential for studying chiral molecules. As this compound itself is not chiral, these techniques would not be directly applicable to the molecule in its ground state. However, if this compound were to be used as a ligand in the formation of a chiral metal complex, or if it were to undergo a reaction that introduces a stereocenter, chiroptical spectroscopy would become a critical tool for determining the absolute configuration and enantiomeric purity of the resulting products.
Applications As a Synthetic Building Block and Advanced Material Precursor
Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of the carbon-iodine bond at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring is a key feature that allows for a variety of chemical transformations. This makes 3-iodo-2,6-dimethylimidazo[1,2-a]pyridine a valuable intermediate for the synthesis of more elaborate molecular architectures.
Access to Diversely Functionalized Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core is a significant scaffold in medicinal chemistry and is present in numerous biologically active compounds. mdpi.com The direct functionalization of this heterocyclic system is a primary strategy for creating diverse derivatives. rsc.org this compound serves as a key precursor for introducing a wide array of functional groups at the 3-position through various cross-coupling reactions. This allows for the systematic modification of the molecule's steric and electronic properties, which is crucial for tuning its biological activity and physical characteristics.
Recent advancements in synthetic methodologies, such as visible light-induced C-H functionalization, have further expanded the toolkit for modifying the imidazo[1,2-a]pyridine skeleton. mdpi.com These methods provide efficient pathways to derivatives that might be otherwise difficult to access. The development of regioselective synthesis techniques is also critical for producing specific isomers with desired properties. nih.gov
Building Block for Polycyclic Heteroaromatic Systems
Beyond simple functionalization, this compound is instrumental in the construction of larger, polycyclic heteroaromatic systems. These extended π-systems are of great interest due to their unique photophysical properties and potential applications in materials science. The iodo group can participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. For instance, novel imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives have been synthesized and identified as potent inhibitors for specific biological targets. nih.gov
Potential in Organic Electronic Materials
The inherent electronic and photophysical properties of the imidazo[1,2-a]pyridine core make it an attractive candidate for applications in organic electronics. The ability to modify this core structure through intermediates like this compound is essential for developing new materials with tailored functionalities.
Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Imidazo[1,2-a]pyridine derivatives have shown promise as materials for organic light-emitting diodes (OLEDs). uni-giessen.de These compounds can serve as emitters in the emissive layer of an OLED device. For example, 2,6-Di(1H-benzo[d]imidazol-2-yl)pyridine has been synthesized and used to fabricate a pure white OLED. nih.gov The development of new pyridine-based compounds with multiple donor moieties has led to materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can significantly improve the efficiency of OLEDs. rsc.org The synthesis of such advanced materials often relies on versatile building blocks that allow for the introduction of various functional groups to tune the emission color and efficiency.
Components in Fluorescent Probes and Sensors
The fluorescent nature of the imidazo[1,2-a]pyridine scaffold has been harnessed in the development of chemical sensors. nih.gov By attaching specific recognition moieties to the imidazo[1,2-a]pyridine core, researchers have designed fluorescent probes for the detection of metal ions such as Fe³⁺ and Hg²⁺. rsc.orgnih.gov These probes often exhibit a "turn-on" or "turn-off" fluorescent response upon binding to the target analyte. For instance, an imidazo[1,2-a]pyridine-functionalized xanthene has been developed for the naked-eye detection of Hg²⁺. rsc.org The synthesis of these sophisticated sensors often starts from functionalized imidazo[1,2-a]pyridine building blocks.
Role in Catalysis
While the primary applications of this compound are in synthesis and materials science, the broader class of imidazo[1,2-a]pyridine derivatives has also found utility in catalysis. These compounds can act as ligands for transition metals, forming catalytic complexes that can mediate a variety of organic transformations. For example, iodine/CuI mediated double oxidative C-H amination has been developed for the synthesis of 2-iodo-imidazo[1,2-a]pyridines. researchgate.net The ability to tune the electronic and steric properties of the imidazo[1,2-a]pyridine ligand through substitution is key to optimizing the performance of the catalyst.
Below is a table summarizing the applications of this compound and its derivatives.
| Application Category | Specific Use | Key Features |
| Synthetic Intermediate | Access to diverse imidazo[1,2-a]pyridine derivatives | Reactive C-I bond for cross-coupling reactions |
| Building block for polycyclic heteroaromatics | Enables intramolecular cyclization reactions | |
| Organic Electronics | Precursors for OLEDs and OPVs | Tunable photophysical properties |
| Components in fluorescent probes and sensors | Inherent fluorescence of the imidazo[1,2-a]pyridine core | |
| Catalysis | Ligands for transition metal catalysts | Modifiable steric and electronic properties |
As a Ligand in Transition Metal Catalysis
While this compound itself is not typically employed directly as a ligand, its structural framework is foundational for the development of sophisticated ligands for transition metal catalysis. The imidazo[1,2-a]pyridine core can be functionalized to create ligands that coordinate with metals like palladium, rhodium, and copper, influencing the catalytic activity and selectivity of chemical reactions.
The true utility of the 3-iodo group in this context is as a synthetic linchpin. It allows for the introduction of various substituents at the C3-position through cross-coupling reactions, while other positions, such as C2, can be functionalized with coordinating groups like phosphines. For instance, a general strategy involves preparing 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands. researchgate.netnih.gov This is often achieved by first performing a Suzuki coupling at the C3-iodo position to install an aryl group, followed by a subsequent phosphination at a different position. These tailored phosphine (B1218219) ligands are then utilized in palladium-catalyzed reactions for constructing sterically hindered biaryl compounds and for C-N bond formation via Buchwald-Hartwig amination. researchgate.net The electronic properties of the imidazo[1,2-a]pyridine system, which can be modulated by the substituents at the 2-, 3-, and 6-positions, are crucial for tuning the performance of the resulting metal complexes.
As an Organocatalyst or Precursor for Organocatalysts
The primary role of this compound in organocatalysis is as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have emerged as powerful organocatalysts for a wide range of chemical transformations due to their strong σ-donating properties. organic-chemistry.org
The synthesis of an NHC from the imidazo[1,2-a]pyridine scaffold involves the quaternization of one of the nitrogen atoms to form an imidazolium (B1220033) salt, which is the direct NHC precursor. organic-chemistry.orgresearchgate.net Starting with this compound, a plausible route to an NHC would involve:
Alkylation of the N1-nitrogen atom with an alkyl halide (e.g., methyl iodide) to form a quaternary 3-iodo-2,6-dimethyl-1-alkyl-imidazo[1,2-a]pyridinium salt.
Subsequent treatment of this salt with a strong base would lead to the deprotonation at the C3 position, but the presence of the iodo group makes this route for generating a C3-carbene less common. A more viable strategy involves modification to generate the carbene at a different position.
However, the related imidazo[1,5-a]pyridine (B1214698) core is well-documented as a precursor for NHCs that serve as ligands in homogeneous catalysis and exhibit promising biological properties. incemc.rorsc.org These NHC ligands, derived from imidazo[1,5-a]pyridinium salts, form stable complexes with metals such as gold(I) and silver(I). incemc.ro By analogy, the 2,6-dimethylimidazo[1,2-a]pyridine (B2763464) framework is a viable candidate for the development of new NHC organocatalysts, with the 3-iodo group offering a site for further functionalization to tune the catalyst's steric and electronic properties.
Applications in Agrochemical Research (excluding biological activity)
The imidazo[1,2-a]pyridine skeleton is a privileged structure found in numerous compounds developed for agrochemical applications. mdpi.com Pyridine-based compounds, in general, are crucial components of fungicides, insecticides, and herbicides. researchgate.net
In this field, this compound functions as a key synthetic intermediate. Its value lies not in its own biological activity but in its utility for creating diverse libraries of related compounds for screening. The C3-iodo group provides a reliable reaction site for introducing a wide array of molecular fragments via cross-coupling chemistry. Agrochemical research programs can utilize this building block to systematically modify the C3-substituent, allowing for the exploration of structure-activity relationships. By coupling various aryl, heteroaryl, or alkyl groups at this position, chemists can fine-tune the physicochemical properties of the final molecules to optimize their performance as potential agrochemicals.
Development of Novel Chemical Reagents and Auxiliaries
The most significant application of this compound is as a versatile building block for the synthesis of more complex molecules through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position is particularly reactive towards oxidative addition to palladium(0) catalysts, initiating a catalytic cycle that forms a new carbon-carbon or carbon-heteroatom bond. acs.org This reactivity is fundamental to its role in developing novel chemical structures.
Key reactions where this compound serves as a pivotal reagent include:
Suzuki-Miyaura Coupling: This reaction couples the 3-iodoimidazo[1,2-a]pyridine (B1311280) with an organoboron reagent (boronic acid or ester) to form a new C-C bond. acs.orgnih.gov It is a widely used method for synthesizing 3-aryl- or 3-vinyl-imidazo[1,2-a]pyridines. acs.orgmedjchem.com The reaction conditions, such as the choice of base and solvent, can be optimized to achieve high yields. acs.orgnih.gov
Sonogashira Coupling: This reaction involves the coupling of the 3-iodo derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is an efficient method for synthesizing 3-alkynyl-imidazo[1,2-a]pyridines, which are valuable precursors for conjugated materials and pharmaceuticals. libretexts.orgscribd.com
Heck Reaction: In the Heck reaction, the C-I bond is coupled with an alkene to form a new C-C bond with high stereoselectivity. organic-chemistry.orglibretexts.org This allows for the synthesis of 3-alkenyl-imidazo[1,2-a]pyridines.
The utility of this compound as a synthetic reagent is summarized in the table below.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | C(sp²) - C(sp²) | 3-Aryl/Vinyl-imidazo[1,2-a]pyridines |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst / Cu(I) co-catalyst / Amine Base | C(sp²) - C(sp) | 3-Alkynyl-imidazo[1,2-a]pyridines |
| Heck Reaction | Alkene | Pd(0) catalyst / Base | C(sp²) - C(sp²) | 3-Alkenyl-imidazo[1,2-a]pyridines |
Through these reliable and versatile coupling reactions, this compound serves as a cornerstone reagent for accessing a vast chemical space, enabling the synthesis of novel compounds for materials science, medicinal chemistry, and agrochemical research.
Future Directions and Emerging Research Avenues
Development of Stereoselective Synthetic Methodologies
The core structure of 3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine is achiral. However, the development of stereoselective synthetic methods represents a paramount future direction for creating novel, chiral derivatives with potentially unique pharmacological or material properties. Research in this area is moving towards asymmetric catalysis to introduce chirality that was previously inaccessible.
A promising approach involves the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.govnih.gov Recent breakthroughs have demonstrated that asymmetric multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, can be rendered highly enantioselective through the use of chiral phosphoric acid catalysts. nih.govresearchgate.net This methodology facilitates the construction of a wide array of imidazo[1,2-a]pyridine (B132010) atropoisomers with excellent yields and stereocontrol. nih.govresearchgate.net Future work will likely adapt these principles to precursors of this compound, enabling the synthesis of derivatives with controlled axial chirality, thereby opening new avenues for applications in chiral recognition and asymmetric catalysis.
| Future Stereoselective Approach | Key Methodologies | Potential Chiral Products | Catalyst Type |
|---|---|---|---|
| Atroposelective Synthesis | Asymmetric Groebke-Blackburn-Bienaymé Reaction | Axially chiral imidazo[1,2-a]pyridines | Chiral Phosphoric Acids nih.govresearchgate.net |
| Asymmetric C-H Functionalization | Enantioselective C-H Arylation/Alkylation | Derivatives with stereocenters on substituents | Transition Metal Complexes with Chiral Ligands |
Exploration of Novel C-H Functionalization and Remote Functionalization Strategies
Direct C-H functionalization is a powerful tool for derivatizing heterocyclic scaffolds, offering an atom-economical alternative to traditional cross-coupling reactions. nih.gov For the imidazo[1,2-a]pyridine core, research has overwhelmingly focused on the functionalization of the C3 position, which is the most electronically rich and nucleophilic site. nih.govrsc.orgtandfonline.com While effective, this focus leaves the potential of other positions on the heterocyclic ring largely untapped.
A significant future challenge and opportunity lie in the development of novel strategies for remote functionalization . This involves selectively targeting C-H bonds at positions further from the activating nitrogen atoms, such as C5, C7, and C8. rsc.org Achieving such selectivity will require the design of sophisticated catalytic systems involving directing groups that can position a catalyst to activate a specific, remote C-H bond. Overcoming the innate reactivity preference of the C3 position will enable the synthesis of a much broader and structurally diverse library of this compound analogues, providing access to compounds with novel biological activities and material properties.
| Functionalization Strategy | Target Position | Current Status | Future Goal |
|---|---|---|---|
| Direct C-H Functionalization | C3 | Well-established and extensively studied nih.govrsc.org | Expansion to new reaction types |
| Remote C-H Functionalization | C5, C7, C8 | Largely unexplored and challenging nih.govrsc.org | Development of site-selective catalytic methods |
| C2 Functionalization | C2 | Difficult due to electronic passivity tandfonline.com | Novel activation strategies |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The convergence of synthetic chemistry and artificial intelligence (AI) is set to revolutionize how chemical research is conducted. For a molecule like this compound, AI and machine learning (ML) offer powerful tools to accelerate the discovery and optimization of synthetic routes and functionalization reactions. jetir.orgresearchgate.net
Investigation of Sustainable and Biocatalytic Transformations
In line with the global push for green chemistry, future research will focus on developing more sustainable methods for the synthesis and modification of this compound. This includes minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. umich.edu One promising avenue is the synthesis of imidazo[1,2-a]pyridines from renewable feedstocks like lignin, which has been recently demonstrated. nih.gov
Biocatalysis presents a particularly compelling route toward sustainability. The use of enzymes or whole-cell systems can facilitate highly selective transformations under mild, aqueous conditions. umich.edursc.org For instance, the development of engineered flavin-dependent halogenases (FDHs) or haloperoxidases could enable the enzymatic installation or modification of the iodine atom on the imidazo[1,2-a]pyridine scaffold with high regioselectivity, bypassing the need for traditional, often harsh, iodinating agents. researchgate.netmdpi.comchemrxiv.org Similarly, whole-cell biocatalysis, which has been successfully applied to the synthesis of other pyridine (B92270) derivatives, could be engineered to produce the core heterocyclic structure from simple precursors. rsc.orgresearchgate.net
Advanced Material Science Applications Beyond Current Scope
The imidazo[1,2-a]pyridine scaffold possesses inherent photophysical properties that make it an attractive building block for advanced materials. rsc.org Current research has already demonstrated its utility in creating fluorescent probes and emitters for organic light-emitting diodes (OLEDs). nih.govrsc.org
Future research will aim to expand these applications by strategically modifying the this compound core. The presence of the heavy iodine atom can be exploited to enhance intersystem crossing, potentially leading to the development of novel phosphorescent materials for triplet harvesting in next-generation OLEDs. Furthermore, by attaching different functional moieties, derivatives of this compound could be designed as highly selective fluorescent sensors for detecting environmentally or biologically important analytes, such as metal ions or nerve agents. rsc.orgnih.gov The tunability of the electronic properties through substitution on the pyridine ring will be key to designing materials with tailored absorption and emission profiles for applications in bioimaging, sensing, and organic electronics.
| Application Area | Current Use of Imidazo[1,2-a]pyridines | Future Direction for this compound |
|---|---|---|
| Organic Electronics | Deep-blue fluorescent emitters for OLEDs nih.gov | Development of phosphorescent emitters (heavy-atom effect) |
| Chemical Sensing | Fluorescent probes for Fe3+, Hg2+, and nerve agents rsc.orgnih.gov | Design of new chemosensors with enhanced selectivity and sensitivity |
| Bioimaging | Probes for cellular imaging rsc.orgrsc.org | Creation of targeted probes with specific subcellular localization |
Exploration of Photoredox and Electroorganic Chemistry for Novel Transformations
Modern synthetic methods are increasingly turning to photoredox and electroorganic chemistry to access novel reactivity under mild conditions. These techniques are particularly well-suited for the functionalization of electron-rich heterocycles like imidazo[1,2-a]pyridines.
Visible-light photoredox catalysis has already proven effective for a range of transformations at the C3 position, including trifluoromethylation, formylation, and phosphorylation. nih.govnih.govresearchgate.net Future work will expand this toolbox to include late-stage functionalization with other valuable moieties and to explore challenging C-H activations at other positions on the ring. chem-station.com
Electroorganic chemistry is an emerging complementary strategy that uses electricity as a traceless reagent to drive oxidation or reduction, offering a green alternative to chemical oxidants and reductants. rsc.orgnih.gov The electrochemical synthesis of nitrogen heterocycles is a rapidly growing field. researchgate.netnih.gov For this compound, electrosynthesis could enable unique C-H functionalization reactions or facilitate novel cyclizations and couplings that are not accessible through traditional thermal or photocatalytic methods. researchgate.net The precise control over redox potential offered by electrochemistry provides a powerful handle for achieving high selectivity in complex molecular settings.
Q & A
Q. What are the optimized synthetic routes for 3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine under mild conditions?
A room-temperature iodine-catalyzed cyclization method is widely used, involving 2-aminopyridine derivatives, aryl aldehydes, and tert-butyl isocyanate. The reaction proceeds via iminium ion formation, iodine-mediated activation, and [4+1] cycloaddition, yielding imidazo[1,2-a]pyridines with good to excellent yields (70–94%) . Post-synthetic modifications, such as reductive deprotection using H₂N–NH₂/Pd-C or TFA:H₂O, can enhance bioactivity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- FT-IR to identify NH/functional groups (e.g., 3249 cm⁻¹ for NH stretch) .
- NMR (¹H and ¹³C) to resolve aromatic protons (δ 7.1–8.2 ppm) and substituent environments .
- HRMS to validate molecular weight and isotopic patterns (e.g., ESI-HRMS for [M+H]⁺) .
- Reverse-phase HPLC (C18 column, CH₃CN:H₂O eluent) to assess purity .
Q. What in vitro models are used to evaluate its cytotoxicity and selectivity?
The MTT assay is standard for cytotoxicity screening against cancer (e.g., HepG2, MCF-7) and normal (Vero) cell lines. Compounds are tested at 10–100 μM for 24–72 hours, with IC₅₀ values calculated to compare potency and selectivity. For example, compound 12b showed IC₅₀ = 11–13 μM against cancer cells vs. 91 μM in Vero cells .
Q. What therapeutic applications beyond anticancer activity are explored for this scaffold?
Imidazo[1,2-a]pyridines exhibit anti-inflammatory (inhibiting pro-fibrotic pathways) , antitubercular (sub-micromolar activity against Mycobacterium tuberculosis) , and antiviral potential, though specific mechanisms require further validation.
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence anticancer activity?
- Electron-withdrawing groups (e.g., NO₂ at para-position) enhance activity by stabilizing charge-transfer interactions with cancer cell membranes. For example, 10a (NO₂-para) had 2× higher activity than 10e (NO₂-ortho) due to reduced steric hindrance .
- Electron-donating groups (e.g., NH₂, NMe₂) improve binding via hydrogen bonding. Compound 12i (NMe₂ substituent) showed IC₅₀ = 11 μM, attributed to enhanced electrostatic interactions .
Q. How can structural contradictions in substituent effects be resolved experimentally?
Discrepancies (e.g., variable nitro group effects) are addressed through:
- Molecular docking to map binding modes with target proteins.
- 3D-QSAR modeling to correlate substituent positions with bioactivity.
- Comparative SAR studies using isosteric replacements (e.g., replacing NO₂ with CF₃) .
Q. What strategies improve selectivity for cancer cells over normal cells?
- Prodrug design : Introduce tert-butyl or benzyl groups for tumor-specific enzymatic activation .
- Targeted delivery : Conjugate with folate or peptide ligands to exploit overexpressed receptors .
- Dual-action analogs : Combine imidazo[1,2-a]pyridine with known kinase inhibitors (e.g., IGF-1R inhibitors) .
Q. What mechanistic insights explain iodine’s role in catalysis during synthesis?
Iodine acts as a Lewis acid to polarize the iminium intermediate, facilitating nucleophilic attack by tert-butyl isocyanate. It also promotes [4+1] cyclization via halogen bonding, as evidenced by kinetic studies and intermediate trapping experiments .
Data Contradictions and Resolution
- Substituent Position Effects : While para-NO₂ enhances activity in 10a, ortho-NO₂ in 10e reduces potency. Resolution: X-ray crystallography of target-ligand complexes revealed steric clashes in ortho derivatives .
- Fluorescence vs. Bioactivity : Some fluorescent derivatives (e.g., 12j) show weak cytotoxicity. Solution: Separate imaging and therapeutic moieties in hybrid molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
